N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
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Description
N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Biological Activity
N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula: C21H22N4O4
- Molecular Weight: 394.4 g/mol
- CAS Number: 303104-14-5
The structure features a pyrazole ring substituted with ethoxy, hydroxy, and methoxy groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including:
- Anti-Cancer Properties: Studies have shown that it may induce apoptosis in various cancer cell lines. Specifically, it has been found to modulate pathways involving integrin beta 4 in human umbilical vein endothelial cells (HUVECs), leading to programmed cell death.
- Anti-Inflammatory Effects: The compound has demonstrated potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in combating infections .
The biological activity of this compound is attributed to several mechanisms:
-
Apoptosis Induction:
- The compound activates apoptotic pathways by interacting with specific proteins involved in cell survival and death.
- Integrin beta 4 is a critical target; modulation of its activity can lead to increased apoptosis in endothelial cells.
- Anti-inflammatory Mechanisms:
-
Interaction with Biological Targets:
- The presence of functional groups allows the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions:
- The compound is synthesized through condensation reactions involving hydrazine derivatives and aldehydes or ketones.
- The nucleophilic attack of the hydrazine moiety on carbonyl carbons leads to the formation of hydrazones, crucial for generating various derivatives with distinct biological activities.
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds reveals varying biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N'-(3-Hydroxybenzylidene)-5-(1-naphthyl)-1H-pyrazole-3-carbohydrazide | Hydroxy group on benzylidene | Induces apoptosis in endothelial cells |
N'-(2-Hydroxybenzylidene)-5-(4-chlorophenyl)-1H-pyrazole-3-carbohydrazide | Chlorine substitution | Potential anti-inflammatory activity |
N'-(4-Methoxybenzylidene)-5-(phenyl)-1H-pyrazole-3-carbohydrazide | Methoxy group on benzylidene | Exhibits antimicrobial properties |
This table highlights how variations in substitution patterns influence biological activity, with this compound standing out due to its unique properties.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Cancer Cell Studies:
- In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HUVECs through integrin modulation.
- Inflammation Models:
- Microbial Efficacy:
Properties
CAS No. |
303104-14-5 |
---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-17-7-5-6-15(20(17)26)12-22-25-21(27)19-13(2)18(23-24-19)14-8-10-16(28-3)11-9-14/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-12+ |
InChI Key |
LQILHZSZDZVVEO-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.